REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH2:7][CH2:8][CH2:9][O:10][N:11]1[C:12](=[O:13])[c:14]2[c:15]([cH:16][cH:17][cH:18][cH:19]2)[C:20]1=[O:21])([CH3:22])[CH3:23].[CH3:24][NH:25][NH2:26].[Cl:27][CH2:28][Cl:29]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[Si:5]([O:6][CH2:7][CH2:8][CH2:9][O:10][NH2:11])([CH3:22])[CH3:23]
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Name
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CC(C)(C)[Si](C)(C)OCCCON1C(=O)c2ccccc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCCON1C(=O)c2ccccc2C1=O
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Name
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CNN
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCCCON
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |